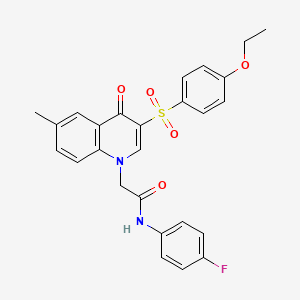
2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide” is a complex organic molecule. It contains several functional groups, including an ethoxyphenyl group, a sulfonyl group, a quinolinone group, and a fluorophenyl group . These groups suggest that the compound could have a variety of chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The ethoxyphenyl and fluorophenyl groups are likely to contribute to the overall polarity of the molecule, while the sulfonyl and quinolinone groups could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .Applications De Recherche Scientifique
Antibacterial Applications
Quinoline and quinazolinone derivatives have been studied for their antibacterial properties. For example, research on various quinazolinone derivatives has demonstrated their potential as antibacterial agents. These studies often focus on synthesizing new derivatives and evaluating their effectiveness against different bacterial strains. The broad antibacterial activity of such compounds suggests their potential use in developing new antibiotics or antibacterial agents (Goueffon et al., 1981).
Anti-inflammatory and Analgesic Applications
Research has also been conducted on the anti-inflammatory and analgesic properties of quinoline and quinazolinone derivatives. These studies involve the synthesis of novel compounds and testing their efficacy in reducing inflammation and pain in various models. The findings indicate that certain derivatives exhibit significant anti-inflammatory and analgesic activities, highlighting their potential in developing new therapeutic agents for treating pain and inflammation (Rajveer et al., 2010).
Osteoarthritis Treatment
A specific study on quinolinone derivatives targeted matrix metalloproteinases (MMPs) and ADAMTS, which are implicated in the progression of osteoarthritis. The research identified a compound that attenuated the expression of MMP13, a key enzyme involved in cartilage degradation, suggesting a potential application in early osteoarthritis treatment (Inagaki et al., 2022).
Synthesis and Characterization of Complexes
Quinoline and quinazolinone derivatives have been used to synthesize coordination complexes with various metals. These studies not only explore the structural aspects of these complexes but also evaluate their potential applications, including as fluorescent materials and in medicinal chemistry (Karmakar et al., 2007).
Anticancer Applications
Some quinazolinone derivatives have been synthesized and evaluated for their potential anticancer activities. These compounds are investigated for their ability to inhibit various cancer cell lines, indicating their potential use in cancer therapy (Ghorab et al., 2015).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s highly reactive, it could pose a risk of fire or explosion. If it’s toxic, it could pose a risk to human health. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(4-ethoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O5S/c1-3-34-20-9-11-21(12-10-20)35(32,33)24-15-29(23-13-4-17(2)14-22(23)26(24)31)16-25(30)28-19-7-5-18(27)6-8-19/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADOSEVIPLLBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

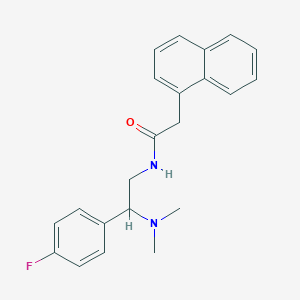
![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B2804311.png)
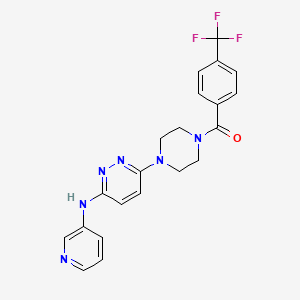
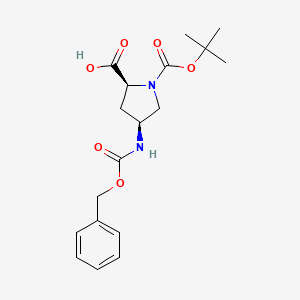


![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-phenyloxamide](/img/structure/B2804319.png)
![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(2-methylphenyl)methyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one](/img/structure/B2804320.png)
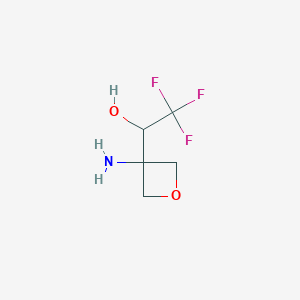
![1-Adamantyl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2804323.png)

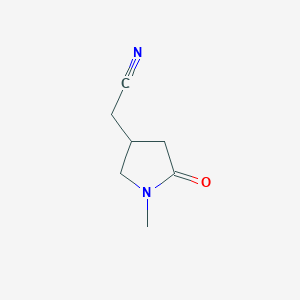
![tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate hydrochloride](/img/structure/B2804329.png)
